molecular formula C9H5BrClN3O2 B11798504 5-Bromo-2-(2-chlorophenyl)-2H-1,2,3-triazole-4-carboxylicacid

5-Bromo-2-(2-chlorophenyl)-2H-1,2,3-triazole-4-carboxylicacid

Cat. No.: B11798504
M. Wt: 302.51 g/mol
InChI Key: KNAOOWABFFKFTP-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Bromination and Chlorination:

Industrial Production Methods

For industrial-scale production, the synthesis may involve:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves:

Properties

Molecular Formula

C9H5BrClN3O2

Molecular Weight

302.51 g/mol

IUPAC Name

5-bromo-2-(2-chlorophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H5BrClN3O2/c10-8-7(9(15)16)12-14(13-8)6-4-2-1-3-5(6)11/h1-4H,(H,15,16)

InChI Key

KNAOOWABFFKFTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2N=C(C(=N2)Br)C(=O)O)Cl

Origin of Product

United States

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